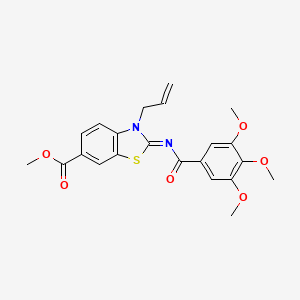

![molecular formula C18H25NO5 B2489539 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide CAS No. 900006-40-8](/img/structure/B2489539.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of organic compounds featuring a spiro configuration, integrating a benzamide moiety with a dioxaspiro[4.5]decane structure. Such compounds often exhibit interesting biological activities and are studied for their potential in various applications outside the scope of this summary.

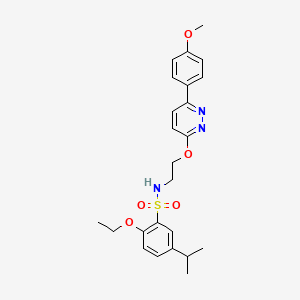

Synthesis Analysis

The synthesis of compounds related to "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide" typically involves multi-step organic reactions, such as the Mannich reaction, which combines ketones or aldehydes with amines and formaldehyde in alcohol to produce compounds with potential growth-regulating activity (Sharifkanov et al., 2001). Additionally, complex syntheses involving palladium-catalyzed aminocarbonylation have been developed to obtain structurally related acrylamides, indicating the chemical versatility of these compounds (Farkas, Petz, & Kollár, 2015).

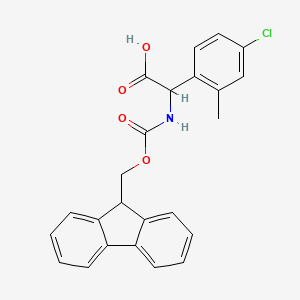

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as NMR and IR, alongside X-ray crystallography, revealing intricate details about their stereochemistry and electronic properties. For instance, studies on similar spirocyclic compounds provide insights into their conformations and the effects of substituents on their overall molecular architecture (Canpolat & Kaya, 2004).

科学的研究の応用

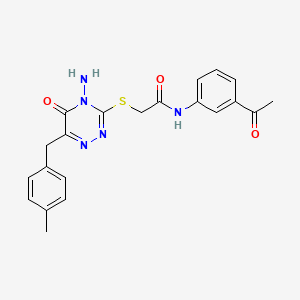

Synthesis and Characterization

Synthesis of Vic-Dioximes

Compounds related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide, such as vic-dioxime ligands, have been synthesized and characterized. These ligands coordinate through nitrogen atoms and have applications in forming metal complexes (Canpolat & Kaya, 2004).

1,4-Dioxaspiro[4.5]decan-8-one as a Synthetic Intermediate

This compound, closely related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide, serves as a useful bifunctional synthetic intermediate in organic chemistry, used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

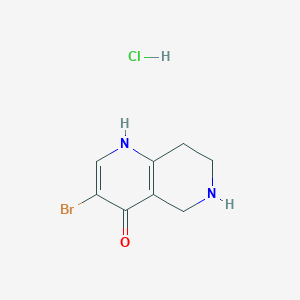

Medicinal Chemistry Applications

Antiviral Evaluation

Derivatives of the compound, such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, exhibit antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

5-HT1A Receptor Agonists

1-(1,4-Dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound with structural similarities, has been identified as a potent 5-HT1A receptor agonist. This has implications in developing new strategies for pain control and potentially in neuroprotective activity (Franchini et al., 2017).

Material Science and Other Applications

Growth-Regulating Activity

Certain derivatives of the compound demonstrate growth-regulating activities, which could have applications in agriculture and plant biology (Sharifkanov et al., 2001).

Phase Equilibria in Sustainable Solvents

Research on the phase equilibria of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents provides insights into its potential applications in alternative reaction designs, such as telomerization and extraction/separation processes (Melo et al., 2012).

Safety and Hazards

特性

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-21-15-8-6-7-14(16(15)22-2)17(20)19-11-13-12-23-18(24-13)9-4-3-5-10-18/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXYYLHVBPRQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)